6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)oxan-2-one
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Overview
Description
6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydropyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-pyrrolidinone with ethyl-substituted tetrahydropyranone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one
- 5-Ethyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one
- 4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one
Uniqueness
6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one is unique due to the specific arrangement of its ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105623-67-4 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
6-ethyl-5-methyl-4-pyrrolidin-1-yloxan-2-one |
InChI |
InChI=1S/C12H21NO2/c1-3-11-9(2)10(8-12(14)15-11)13-6-4-5-7-13/h9-11H,3-8H2,1-2H3 |
InChI Key |
MFQIXIVGJKQCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(CC(=O)O1)N2CCCC2)C |
Origin of Product |
United States |
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